molecular formula C11H14O5 B2412884 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone CAS No. 22248-14-2

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone

Cat. No. B2412884
CAS RN: 22248-14-2
M. Wt: 226.228
InChI Key: MLYYVUJNBLMMPE-UHFFFAOYSA-N
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Description

“1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone” is a chemical compound with the molecular formula C11H14O5 . It has an average mass of 226.226 Da and a monoisotopic mass of 226.084122 Da . It is also known by other names such as “2,3,4-TRIMETHOXY-6-HYDROXYACETOPHENONE” and "6-Hydroxy-2,3,4-trimethoxyacetophenone" .


Molecular Structure Analysis

The molecular structure of “1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone” consists of 11 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The exact mass of this compound is 226.08412354 .


Physical And Chemical Properties Analysis

“1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone” has a molecular weight of 226.23 . It has a XLogP3 value of 1.7, indicating its lipophilicity . It has 1 hydrogen bond donor and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds .

Scientific Research Applications

Synthesis and Derivative Formation

  • Facile Preparation of Heterocyclic Derivatives : A study by Yang et al. (2004) explored the preparation of 2-substituted heterocyclic thio ethanone derivatives using 1-(2,3,4-trimethoxyphenyl)ethanone. This process showed high yields and moderate antifungal activity (Song Yang et al., 2004).

  • Cleavage of Alkyne Moiety : Vasilevsky et al. (2015) investigated the reaction of α,β-alkynylketones, which included compounds like 1-(3,4,5-trimethoxyphenyl)ethanone, leading to cleavage of the alkyne moiety and formation of new compounds (S. Vasilevsky et al., 2015).

  • Synthesis of Antimicrobial Compounds : Wanjari (2020) focused on synthesizing and testing the antimicrobial activity of a compound derived from 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, demonstrating its potential in pharmaceutical applications (Atul K. Wanjari, 2020).

Analytical and Experimental Studies

  • Crystallographic and Vibrational Studies : Kumar et al. (2015) conducted crystallographic and vibrational studies on a similar compound, 1-(2-hydroxy-4,5-dimethylphenyl)ethanone, to understand its molecular structure and properties (C. S. Chidan Kumar et al., 2015).

  • Exploring Oxidation Mechanisms : Gambarotti and Bjørsvik (2015) examined the oxidation mechanisms of acetophenones, like 2,6-dimethoxyacetophenone, providing insights into organic peracid oxidation processes (C. Gambarotti & H. Bjørsvik, 2015).

Biological and Medicinal Applications

  • Antimicrobial and Antioxidant Properties : Research on derivatives of 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone, closely related to the target compound, revealed significant antimicrobial activities. This demonstrates the potential of these compounds in developing new antimicrobial agents (V.M. Sherekar - et al., 2022).

  • Microtubule Disrupting Agents in Cancer Therapy : Kamal et al. (2015) synthesized compounds using 2-bromo-1-(3-,4-,5-trimethoxyphenyl)-ethanone, which showed significant cytotoxic activity against various human cancer cell lines. These compounds are potential candidates for cancer therapy (A. Kamal et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6(12)9-7(13)5-8(14-2)10(15-3)11(9)16-4/h5,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYYVUJNBLMMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone

CAS RN

22248-14-2
Record name 1-(6-hydroxy-2,3,4-trimethoxyphenyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 8 (71 mg, 0.2 mmol) in CH2Cl2 (5 mL) was added a 1M solution of boron tribromide (0.4 mL, 0.4 mmol) in CH2Cl2 at −78° C. The solution was stirred for an additional 2 h and at −20° C. for 5 h then quenched with water (10 mL). The precipitate was collected by filtration and recrystallized from CH2Cl2 to afford crude product 5 (30 mg, 46%). 1H NMR (400 MHz, DMSO) δ 3.93 (s, 3H), 7.01 (s, 1H), 7.21 (s, 1H), 8.38-8.39 (m, 4H).
Name
8
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71 mg
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0.4 mL
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reactant
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5 mL
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solvent
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0 (± 1) mol
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solvent
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Yield
46%

Synthesis routes and methods II

Procedure details

Boron trifluride etherate (13.0 mL) was added dropwise to a solution of 3,4,5-tri-methoxyphenyl acetate 4 (6.78 g, 30 mmol) in glacial acetic acid (10 mL). The mixture was stirred at 70° C. for 2 h. Then the mixture was poured onto crushed ice (80 g). The light brown oil was separated and distilled under reduced pressure to furnish light yellow oil (5.56 g, 82%); 1H NMR (CDCl3, 200 M Hz) δ 13.42 (br s, 1H), 6.23 (s, 3H), 3.82 (s, 3H), 3.99 (s, 3H), 3.88 (s, 3H), 3.79 (s, 3H), 2.65 (s, 3H); 13C NMR (CDCl3, 50 M Hz) δ 203.3 (s), 161.8 (s), 160.0 (s), 155.2 (s), 134.7 (s), 108.4 (s), 96.0 (d), 60.9 (q, 2C), 56.0 (q), 31.8 (q).
Quantity
13 mL
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reactant
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Quantity
6.78 g
Type
reactant
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Quantity
10 mL
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solvent
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[Compound]
Name
ice
Quantity
80 g
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reactant
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Name
Yield
82%

Synthesis routes and methods III

Procedure details

Similar to the preparation of 1c, 1e (4′-benzyloxy-5,6,7-trimethoxyflavone) was prepared from 6-hydroxy-1-(4-benzyloxycinnamoyl)-2,3,4-trimethoxybenzene (6b), which, in turn, was obtained from the reaction of the acetophenone 5 and 4-benzyloxybenzaldehyde. A solution of 1e (500 mg, 1.20 mmol) in 48% HBr (5 mL) and glacial acetic acid (10 mL) was refluxed for 2 h. Then, the reaction mixture was poured onto crushed ice (ca. 100 g). The resulting precipitate was filtered and washed with water. Recrystallization from ethanol furnished compound 1f (305 mg, 85%). 1H NMR (DMSO, 200 M Hz) δ 12.63 (br s, 1H), 10.30 (br s, 1H), 8.70 (br s, 1H), 7.93 (d, J=8.8 Hz, 2H), 6.92 (d, J=8.8 Hz, 2H), 6.88 (s 1H), 6.78 (s 1H), 3.90 (s, 3H); 13C NMR (DMSO, 50 M Hz) δ 182.2 (s), 163.8 (s), 161.1 (s), 154.3 (s), 149.6 (s), 146.2 (s), 129.9 (s), 128.4 (d, 2C), 121.4 (s), 116.0 (d, 2C), 105.0 (s), 102.5 (d), 91.1 (d), 56.3 (q). The stereochemistry of compound 1f was confirmed by cosy and nosy experiments.
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0 (± 1) mol
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reactant
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[Compound]
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1e
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0 (± 1) mol
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reactant
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Name
6-hydroxy-1-(4-benzyloxycinnamoyl)-2,3,4-trimethoxybenzene
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0 (± 1) mol
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Reaction Step Two

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